molecular formula C21H24N2O2 B2968989 N-{[6-(furan-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide CAS No. 1903298-81-6

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2968989
CAS No.: 1903298-81-6
M. Wt: 336.435
InChI Key: VKDZHHQHUYYVQQ-UHFFFAOYSA-N
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Description

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide is a synthetic small molecule designed for biochemical research. Its structure incorporates a rigid, hydrophobic adamantane moiety linked via a carboxamide bridge to a fused heteroaromatic system consisting of a furan and pyridine ring. This molecular architecture is characteristic of compounds investigated for their potential to modulate enzyme activity, particularly in the context of metabolic disorders . This compound is of significant research value for studies targeting the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. Adamantyl carboxamide and acetamide derivatives have been identified as potent and selective inhibitors of human 11β-HSD1, which is a key therapeutic target for conditions like insulin resistance, dyslipidemia, and obesity . The adamantane group is a recognized pharmacophore that contributes to high binding affinity and selectivity in this enzyme system. By inhibiting 11β-HSD1, researchers can investigate the intracellular reduction of inert cortisone to active cortisol, a process that amplifies local glucocorticoid action and is implicated in the pathogenesis of metabolic syndrome . The structural components of this molecule—the adamantyl group and the heteroaromatic rings—are known to be critical for its bioactivity. Research on analogous compounds has shown that variations in the heteroaromatic region (such as thiophene, furan, or pyrrole) can significantly influence inhibitory potency and selectivity versus other dehydrogenases like 11β-HSD2 and 17β-HSD1 . This reagent provides a valuable tool for structure-activity relationship (SAR) studies, enabling researchers to explore the biochemical mechanisms of metabolic regulation and contribute to the development of novel therapeutic leads. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-20(21-9-15-6-16(10-21)8-17(7-15)11-21)23-13-14-3-4-18(22-12-14)19-2-1-5-25-19/h1-5,12,15-17H,6-11,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDZHHQHUYYVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CN=C(C=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, including the formation of the furan and pyridine rings, followed by their attachment to the adamantane moiety. One common synthetic route involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

In industrial production, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the pyridine ring can result in the formation of piperidine derivatives . Substitution reactions involving the adamantane moiety can lead to the formation of various substituted adamantane derivatives, which may have different biological and chemical properties.

Scientific Research Applications

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antimicrobial and anticancer agent . In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. Additionally, its ability to undergo various chemical reactions makes it a versatile compound for the synthesis of new derivatives with potentially improved properties.

Mechanism of Action

The mechanism of action of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets in the body. The furan and pyridine rings allow the compound to bind to enzymes and receptors, thereby modulating their activity. The adamantane moiety provides stability and enhances the compound’s ability to penetrate cell membranes .

One of the key pathways involved in the compound’s mechanism of action is the inhibition of certain enzymes that are essential for the survival and proliferation of cancer cells. By inhibiting these enzymes, the compound can induce cell death and reduce tumor growth. Additionally, the compound’s antimicrobial activity is believed to be due to its ability to disrupt the cell membranes of bacteria and fungi, leading to cell lysis and death.

Comparison with Similar Compounds

Structural Features

The following compounds share the adamantane-1-carboxamide scaffold but differ in substituents:

Compound Name Key Substituents Molecular Formula Molecular Weight Evidence ID
N-{[6-(Furan-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide (Target) Pyridin-3-ylmethyl with 6-furan-2-yl C21H23N2O2* ~335.4* -
N-(5,5-Dimethyl-2-oxooxolan-3-yl)adamantane-1-carboxamide 5,5-Dimethyl-2-oxotetrahydrofuran-3-yl (cyclic ether with ketone) C17H25NO3 291.39
N-{2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}adamantane-1-carboxamide Pyrimidin-2-ylethyl with cyclopropyl and trifluoromethyl groups C21H26F3N3O 393.4
3-Phenyl-N-[(3R)-pyrrolidin-3-yl]adamantane-1-carboxamide 3-Phenyladamantane with (3R)-pyrrolidin-3-yl (chiral amine) C21H28N2O 324.5

*Estimated based on structural analysis (exact data unavailable in provided evidence).

Key Observations :

  • The target compound combines a nitrogen-containing pyridine and oxygen-rich furan, offering dual heteroaromaticity. This contrasts with the tetrahydrofuran-ketone in , which is non-aromatic and more polar due to the ketone.
  • The pyrimidine derivative in incorporates fluorine and cyclopropyl groups, enhancing metabolic stability and steric bulk compared to the target’s furan-pyridine system.

Physicochemical Properties

Property Target Compound* N-(5,5-Dimethyl-2-oxooxolan-3-yl) Pyrimidin-2-ylethyl 3-Phenyl-pyrrolidine
Molecular Weight ~335.4 291.39 393.4 324.5
Predicted LogP Moderate (~3.5) Low (~1.8, due to ketone) High (~4.2, CF3 group) Moderate (~2.9, amine)
Solubility Low (hydrophobic core) Moderate (polar ketone) Very low (lipophilic) Moderate (amine enhances)

Notes:

  • The trifluoromethyl group in significantly increases LogP, favoring membrane permeability but reducing aqueous solubility .
  • The pyrrolidine in may improve solubility via protonation at physiological pH .

Pharmacological Potential (Inferred from Structural Features)

While pharmacological data for these compounds are unavailable in the provided evidence, structural analogs suggest plausible applications:

  • Target Compound : Pyridine-furan systems are common in kinase inhibitors (e.g., EGFR inhibitors). The adamantane core may enhance blood-brain barrier penetration for CNS targets.
  • Compound : Pyrimidine and trifluoromethyl groups are prevalent in antiviral (e.g., HIV protease inhibitors) and anticancer agents.
  • Compound : Chiral pyrrolidine and phenyl groups are seen in dopamine receptor ligands, indicating CNS activity.

Biological Activity

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its antibacterial, anticancer, and psychoactive properties.

1. Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of adamantane derivatives with appropriate heterocyclic aldehydes. The structural characterization is performed using techniques such as NMR spectroscopy and X-ray diffraction, which confirm the molecular configuration and functional groups present in the compound.

2. Biological Activity

2.1 Antibacterial Activity

Recent studies have highlighted the antibacterial properties of adamantane derivatives, including this compound. These compounds exhibit broad-spectrum activity against various bacterial strains.

CompoundMIC (µg/mL)Target Bacteria
This compound< 10E. coli, S. aureus
Control (Doxorubicin)0.5Various

The minimal inhibitory concentration (MIC) values indicate that this compound is effective against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antibacterial agent .

2.2 Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies using the MTT assay demonstrated significant antiproliferative effects against several human cancer cell lines:

Cell LineIC50 (µM)Activity Level
HeLa< 10Potent
MCF7< 10Potent
HCT11615Moderate
HepG220Moderate
PC3> 30Weak

These findings suggest that the compound exhibits selective toxicity towards cancer cells, particularly cervical and breast cancer cells .

2.3 Psychoactive Properties

In addition to its antibacterial and anticancer activities, there is emerging interest in the psychoactive effects of adamantane derivatives like this compound. Preliminary studies indicate that it may act as a full agonist at cannabinoid receptors CB1 and CB2, with EC50 values comparable to known psychoactive substances such as THC .

3. Case Studies

3.1 Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to understand how different structural modifications influence biological activity. For instance, variations in the furan and pyridine moieties significantly impacted the potency and selectivity towards specific biological targets.

3.2 In Vivo Studies

In vivo evaluations in rodent models have shown that this compound induces hypothermic effects similar to those observed with THC but with a longer duration of action . This suggests potential therapeutic applications in pain management or appetite stimulation.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for preparing N-{[6-(furan-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, adamantane-1-carboxylic acid derivatives are coupled with substituted pyridine-furan intermediates using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF under reflux. Reaction progress is monitored by TLC (chloroform:acetone, 6:1), and purification involves recrystallization from ethanol .
  • Key Data :

ReactantsConditionsYield (%)Characterization Methods
Adamantane-1-carboxylic acid, 6-(furan-2-yl)pyridine-3-methanolDMF, HATU, 80°C, 6h75–85%FTIR, 1^1H/13^{13}C NMR, LCMS

Q. How is structural confirmation performed for adamantane-carboxamide derivatives?

  • Methodological Answer : Structural validation combines spectroscopic and crystallographic techniques:

  • FTIR : Confirms carbonyl (C=O) stretch at 1680–1700 cm1^{-1} and adamantane C-H vibrations (2850–2900 cm1^{-1}) .
  • NMR : 1^1H NMR shows adamantane protons as singlets (δ 1.6–2.1 ppm), furan protons (δ 6.3–7.4 ppm), and pyridine methylene (δ 4.5 ppm). 13^{13}C NMR confirms carboxamide carbonyl at δ 175–178 ppm .
  • X-ray crystallography : Resolves spatial arrangement (e.g., torsion angles between adamantane and pyridine-furan moieties) .

Q. What in vitro biological assays are relevant for evaluating antimicrobial activity?

  • Methodological Answer : Standardized protocols include:

  • Broth microdilution (CLSI guidelines) to determine MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Zone of inhibition assays (agar diffusion) with compound concentrations of 10–100 µg/mL.
  • Data Interpretation : Activity correlates with lipophilicity (logP) and hydrogen-bonding capacity of the carboxamide group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyridine or furan) impact biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Furan substitution : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial potency by increasing membrane permeability.
  • Pyridine methylation : Reduces steric hindrance, improving target binding (e.g., bacterial dihydrofolate reductase).
  • Adamantane rigidity : Enhances metabolic stability but may reduce solubility.
    • Supporting Data :
DerivativeSubstituentMIC (µg/mL) S. aureusLogP
Parent compoundNone12.53.2
6-NO2_2-furanNitro6.253.8

Q. How can computational methods predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina): Simulates interactions with enzymes (e.g., bacterial topoisomerase IV). The adamantane moiety shows hydrophobic interactions with active-site residues, while the carboxamide forms hydrogen bonds.
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR models : Relate descriptors (e.g., polar surface area) to activity .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., inoculum size, growth media).
  • Compound purity : Verify via HPLC (>95% purity; C18 column, acetonitrile:water gradient).
  • Resistance mechanisms : Test against clinical isolates vs. reference strains.
    • Case Study : A 2023 study reported MIC = 6.25 µg/mL for E. coli, while a 2024 study found MIC = 25 µg/mL. Reanalysis identified differences in bacterial efflux pump expression .

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